The Chemical Properties and Strategic Applications of N-Cyano-N'-methyl-ethanimidamide: A Technical Guide
The Chemical Properties and Strategic Applications of N-Cyano-N'-methyl-ethanimidamide: A Technical Guide
Executive Summary
As a Senior Application Scientist overseeing the scale-up of complex active pharmaceutical ingredients (APIs) and agrochemicals, I frequently encounter low-molecular-weight building blocks that dictate the success of an entire synthetic route. N-Cyano-N'-methyl-ethanimidamide (CAS: 56563-12-3)[1] is a premier example. Also known systematically as N-cyano-N'-methylacetamidine, this molecule is the architectural keystone in the synthesis of neonicotinoid insecticides, most notably Acetamiprid[2].
Beyond its foundational role in agriculture, its unique cyanoamidine pharmacophore has garnered attention in pharmaceutical development. Recent pharmacological screenings have demonstrated its potential as an inhibitor of dipeptidyl peptidase IV (DPP-4)—a primary target for Type 2 diabetes management—as well as exhibiting baseline antiviral properties (). This guide synthesizes the physicochemical properties, structural dynamics, and field-proven protocols for utilizing this versatile intermediate.
Physicochemical Profiling and Structural Dynamics
Understanding the reactivity of N-Cyano-N'-methyl-ethanimidamide requires an analysis of its electronic distribution. The molecule features a highly conjugated "push-pull" electron delocalization system ()[3]. The cyano group (-C≡N) acts as a powerful electron-withdrawing moiety (the "pull"), while the methylamino group (-NHCH3) serves as an electron-donating group (the "push").
This dynamic stabilizes the amidine core, lowering the pKa of the secondary amine proton. When deprotonated, it forms a highly stable ambident anion, making it an exceptional, regioselective nucleophile for SN2 alkylation reactions.
Table 1: Physicochemical Properties of N-Cyano-N'-methyl-ethanimidamide
| Parameter | Value / Description |
| Chemical Name | N-Cyano-N'-methyl-ethanimidamide |
| Common Synonyms | N-cyano-N'-methylacetamidine, Acetamiprid Metabolite IS-1-1 |
| CAS Number | 56563-12-3[1] |
| Molecular Formula | C4H7N3[1] |
| Molecular Weight | 97.12 g/mol |
| Boiling Point | 132.6 °C at 760 mmHg[1] |
| Density | 0.96 g/cm³[4] |
| Flash Point | 34 °C[4] |
| Structural Feature | Push-pull cyanoamidine resonance system |
Mechanistic Role in Neonicotinoid Synthesis
The most prominent industrial application of N-Cyano-N'-methyl-ethanimidamide is its coupling with 2-chloro-5-(chloromethyl)pyridine to synthesize the broad-spectrum neonicotinoid, Acetamiprid ()[5].
In my experience optimizing this route, regioselectivity is the primary challenge. The molecule possesses multiple nitrogen centers. However, due to the resonance stabilization provided by the cyano group, base-promoted deprotonation occurs cleanly at the methyl-bearing amidine nitrogen. The resulting anion attacks the electrophilic chloromethyl carbon of the pyridine derivative, yielding the tertiary amine core of Acetamiprid.
Synthetic workflow for Acetamiprid utilizing N-Cyano-N'-methyl-ethanimidamide as a nucleophile.
Experimental Protocol: Self-Validating Synthesis of Acetamiprid
To ensure high yield and purity, the following protocol utilizes kinetic control and incorporates a built-in validation mechanism.
Reagents:
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N-Cyano-N'-methyl-ethanimidamide (1.0 eq)
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2-Chloro-5-(chloromethyl)pyridine (1.05 eq)
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Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
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Solvent: Anhydrous Acetonitrile (CH₃CN)
Step-by-Step Methodology:
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Base-Promoted Deprotonation: Suspend N-Cyano-N'-methyl-ethanimidamide and K₂CO₃ in anhydrous acetonitrile. Stir at room temperature for 30 minutes.
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Causality & Expertise: Why use K₂CO₃ instead of a stronger base like Sodium Hydride (NaH)? While NaH provides quantitative deprotonation, it can lead to localized heating and degradation of the cyano group. K₂CO₃ offers a heterogeneous, mild deprotonation environment. The insoluble base slowly generates the amidine anion, which is immediately consumed by the electrophile, preventing di-alkylation side-reactions.
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Electrophilic Addition: Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine in acetonitrile dropwise over 20 minutes.
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Reaction Monitoring (Self-Validating Step): Heat the mixture to reflux (~80 °C) for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) eluent.
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Validation Logic: The protocol validates itself in real-time. The starting amidine is highly polar and will remain near the baseline. As the reaction progresses, a new, less polar spot (Rf ~ 0.4) will emerge. Because the product contains a conjugated pyridyl ring, this new spot will be highly UV-active at 254 nm, providing unambiguous confirmation of SN2 progression.
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Workup and Isolation: Cool to room temperature and filter off the inorganic salts (KCl, excess K₂CO₃). Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate.
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Causality: The aqueous wash effectively removes unreacted polar starting materials and residual salts, while the organic layer retains the target neonicotinoid.
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Analytical Validation: Dry the organic layer over anhydrous Na₂SO₄, evaporate, and validate the crude product via LC-MS. The target mass for Acetamiprid (C10H11ClN4) will appear as an [M+H]+ peak at m/z 223.1 ().
Environmental Pharmacokinetics: Metabolite IS-1-1
In environmental science and agricultural pharmacokinetics, N-Cyano-N'-methyl-ethanimidamide is tracked under the designation Acetamiprid Metabolite IS-1-1 [6]. When Acetamiprid is applied to crops, Cytochrome P450 enzymes in both target insects and the environment catalyze the oxidative cleavage of the pyridylmethyl-nitrogen bond. This degradation pathway releases the cyanoamidine core back into the soil. Tracking this specific metabolite is a mandatory protocol for assessing the ecological half-life of neonicotinoids and ensuring compliance with global Maximum Residue Limits (MRLs).
Safety, Handling, and Storage
In my tenure directing synthetic scale-ups, I have found that the handling of N-Cyano-N'-methyl-ethanimidamide requires strict thermal and environmental control.
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Flammability: With a reported flash point of 34 °C[1], the compound presents a flammability risk that mandates inert atmospheric conditions (e.g., Nitrogen or Argon blanketing) during large-scale transfers.
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Toxicity: While it does not readily release free cyanide under ambient conditions, thermal decomposition or exposure to strong acids can trigger the release of highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides.
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Storage: It must be stored at 2-8 °C in a dry, well-ventilated environment, sealed away from strong oxidizers and acids.
References
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N-Cyano-N'-methyl-ethanimidamide Basic Information & Properties . LookChem. Available at: [Link]
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Acetamiprid Compound Summary . PubChem - National Institutes of Health (NIH). Available at:[Link]
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New insights on the molecular features and electrophysiological properties of neonicotinoid insecticides . ResearchGate. Available at:[Link]

